molecular formula C18H20N4O4S4 B2384278 Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate CAS No. 892273-22-2

Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate

Cat. No.: B2384278
CAS No.: 892273-22-2
M. Wt: 484.62
InChI Key: DVPCHDXKICEQOF-UHFFFAOYSA-N
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Description

The compound you mentioned contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperazine rings can participate in a variety of chemical reactions and can bind to a number of biological targets. The compound also contains thioimino (carbonothioylimino) and carboxylate groups, which can also contribute to its reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, thiophene rings, and carboxylate groups. These functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The piperazine ring in the molecule can participate in a variety of chemical reactions, including alkylation, acylation, and others. The thiophene and carboxylate groups can also undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could confer basicity to the molecule, while the carboxylate groups could contribute to its acidity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Piperazine derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

methyl 3-[[4-[(2-methoxycarbonylthiophen-3-yl)carbamothioyl]piperazine-1-carbothioyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S4/c1-25-15(23)13-11(3-9-29-13)19-17(27)21-5-7-22(8-6-21)18(28)20-12-4-10-30-14(12)16(24)26-2/h3-4,9-10H,5-8H2,1-2H3,(H,19,27)(H,20,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPCHDXKICEQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C(=S)NC3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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